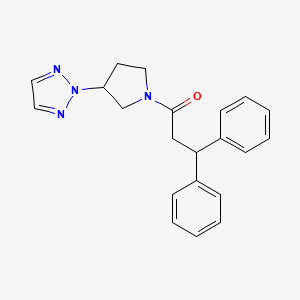

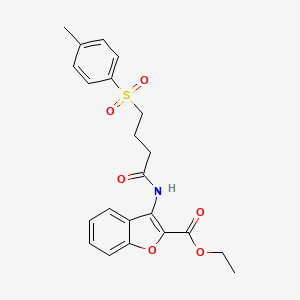

Ethyl 3-(4-tosylbutanamido)benzofuran-2-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Benzofuran-3-carboxylate esters are a class of compounds that have attracted significant interest due to their broad range of biological activity . They often serve as key intermediates for subsequent transformations into functionalized derivatives of these acids .

Synthesis Analysis

The synthesis of benzofuran-3-carboxylate esters can be achieved through various methods. One such method involves the condensation of phenols with acetoacetic ester derivatives using Fe-catalyzed oxidative cross coupling . Another method involves reactions of salicylic aldehyde derivatives with ethyl diazoacetates in HBF4 medium, followed by treatment with concentrated H2SO4 .Chemical Reactions Analysis

Benzofuran-3-carboxylate esters can undergo various chemical reactions. For instance, they can be synthesized by reactions of salicylic aldehyde derivatives with ethyl diazoacetates .Physical And Chemical Properties Analysis

The physical and chemical properties of benzofuran-3-carboxylate esters can vary depending on the specific derivative. For example, the molecular formula of ethyl benzofuran-2-carboxylate is C11H10O3, with an average mass of 190.195 Da and a monoisotopic mass of 190.062988 Da .科学的研究の応用

Chemistry and Reactivity Ethyl 3-(4-tosylbutanamido)benzofuran-2-carboxylate, a compound with potential applications in organic synthesis and medicinal chemistry, demonstrates a broad range of reactivity. Studies have shown its versatility in forming various derivatives through reactions with secondary amines, piperazine, and other reactants. For example, ethyl 2-[5-aryl-2-oxofuran-3(2H)-ylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylates react with secondary amines to yield 4-aryl-2-(thiophen-2-yl)-4-oxobutanamides, highlighting its utility in synthesizing complex molecules (Vasileva et al., 2018).

Synthetic Applications The compound is instrumental in the synthesis of novel structures, such as 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives, showcasing a facile and cost-effective methodology. This is achieved through one-pot reactions, underlining its importance in the development of new pharmacologically relevant compounds (Gao et al., 2011).

Catalytic Efficiency It serves as a key intermediate in catalyzed annulation reactions, exemplified by its role in phosphine-catalyzed [4 + 2] annulations, resulting in highly functionalized tetrahydropyridines. This illustrates its potential in catalysis and the synthesis of nitrogen-containing heterocycles, which are pivotal in drug development (Zhu et al., 2003).

Enantioselective Synthesis The compound is also involved in enantioselective synthesis, as demonstrated in the kinetic resolution of (±)1,4-benzodioxan-2-carboxylic acid, offering pathways to S-enantiomerically enriched intermediates. This is crucial for the production of enantiopure pharmaceuticals, reflecting its significance in asymmetric synthesis (Kasture et al., 2005).

作用機序

将来の方向性

Benzofuran-3-carboxylate esters have shown promise in various fields of drug invention and development due to their wide range of biological and pharmacological applications . Future research will likely continue to explore the synthesis, properties, and potential applications of these and related compounds.

特性

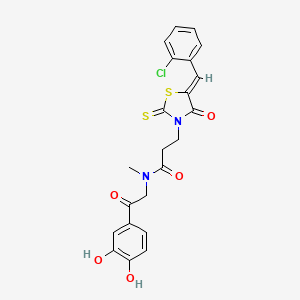

IUPAC Name |

ethyl 3-[4-(4-methylphenyl)sulfonylbutanoylamino]-1-benzofuran-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO6S/c1-3-28-22(25)21-20(17-7-4-5-8-18(17)29-21)23-19(24)9-6-14-30(26,27)16-12-10-15(2)11-13-16/h4-5,7-8,10-13H,3,6,9,14H2,1-2H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKOMMXJUCJZHRH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)CCCS(=O)(=O)C3=CC=C(C=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

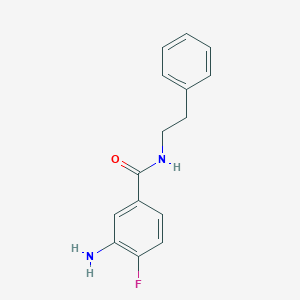

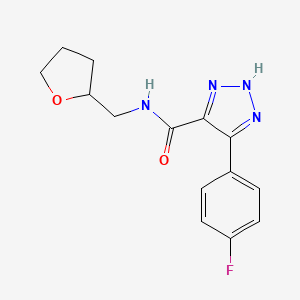

![N-(3-isopropoxypropyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2692733.png)

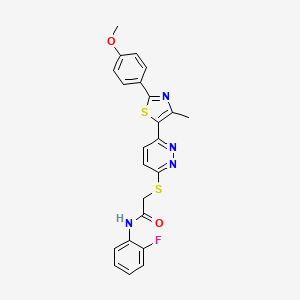

![6-[4-(7H-Purin-6-yl)piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2692739.png)

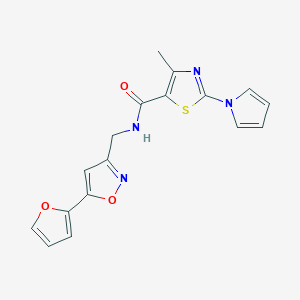

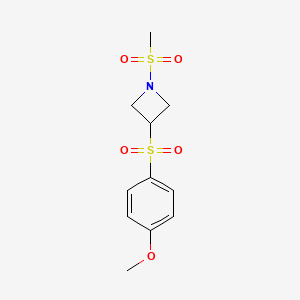

![3-fluoro-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-4-methoxybenzamide](/img/structure/B2692742.png)

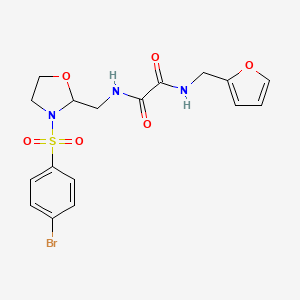

![2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-5-oxa-2-azaspiro[3.4]octane-7-carboxylic acid](/img/structure/B2692746.png)